(R)-Pioglitazone-d1

NASH PPARγ agonism transcriptional activation

(R)-Pioglitazone-d1 (CAS 1259828-75-5), also designated PXL065 or DRX-065, is a deuterium-stabilized R-enantiomer of the thiazolidinedione (TZD) agent pioglitazone. The compound incorporates a single deuterium atom specifically at the chiral center (C5 position of the thiazolidinedione ring), which stereochemically locks the molecule in the R-configuration and substantially reduces non-enzymatic racemization to the S-enantiomer that occurs in native pioglitazone.

Molecular Formula C19H20N2O3S
Molecular Weight 357.4 g/mol
CAS No. 1259828-75-5
Cat. No. B607203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Pioglitazone-d1
CAS1259828-75-5
SynonymsDRX-065;  DRX 065;  DRX065;  deuterated R-enantiomer of pioglitazone.
Molecular FormulaC19H20N2O3S
Molecular Weight357.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1/i17D
InChIKeyHYAFETHFCAUJAY-VHLRUQIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Pioglitazone-d1 (CAS 1259828-75-5) Deuterium-Stabilized R-Enantiomer for NASH Research


(R)-Pioglitazone-d1 (CAS 1259828-75-5), also designated PXL065 or DRX-065, is a deuterium-stabilized R-enantiomer of the thiazolidinedione (TZD) agent pioglitazone [1]. The compound incorporates a single deuterium atom specifically at the chiral center (C5 position of the thiazolidinedione ring), which stereochemically locks the molecule in the R-configuration and substantially reduces non-enzymatic racemization to the S-enantiomer that occurs in native pioglitazone [2]. Its molecular formula is C19H19DN2O3S, with a molecular weight of 357.44 Da [1]. The compound is currently in Phase 2 clinical development (DESTINY-1 trial) for nonalcoholic steatohepatitis (NASH) and is supplied as a research-grade reference standard for preclinical investigations [3].

(R)-Pioglitazone-d1 (CAS 1259828-75-5) Why Non-Deuterated Pioglitazone or Racemic Mixtures Cannot Substitute


Native pioglitazone is a racemic mixture of (R)- and (S)-enantiomers that undergo rapid, non-enzymatic interconversion both in vitro and in vivo due to the labile proton at the chiral center [1]. Consequently, administering racemic pioglitazone or non-stabilized (R)-pioglitazone results in exposure to both stereoisomers, with the (S)-enantiomer specifically driving PPARγ-mediated transcriptional activity and the associated side effects of weight gain and edema [2]. The deuterium substitution at the C5 position in (R)-Pioglitazone-d1 exploits the kinetic isotope effect to significantly retard this epimerization, preserving stereochemical integrity and enabling selective investigation of R-enantiomer pharmacology without S-enantiomer contamination [1]. This stereochemical stabilization is essential for studies seeking to attribute pharmacological effects specifically to the R-configuration or to evaluate MPC inhibition independent of PPARγ agonism [2].

(R)-Pioglitazone-d1 (CAS 1259828-75-5) Quantitative Differentiation Evidence Guide


(R)-Pioglitazone-d1 Exhibits Minimal PPARγ Agonist Activity Relative to (S)-Pioglitazone

In a direct head-to-head cell-based transcriptional activation assay, (R)-Pioglitazone-d1 (PXL065) demonstrates profoundly reduced PPARγ agonist activity compared with (S)-pioglitazone [1]. The EC50 for (R)-Pioglitazone-d1 exceeds 100 µM, whereas (S)-pioglitazone activates PPARγ with EC50 values of 4.6 µM (human PPARγ) and 3.2 µM (mouse PPARγ) [1]. This >20-fold difference in potency indicates that the deuterium-stabilized R-enantiomer is essentially devoid of PPARγ transcriptional activation capacity at pharmacologically relevant concentrations [1].

NASH PPARγ agonism transcriptional activation

(R)-Pioglitazone-d1 Retains Mitochondrial Pyruvate Carrier Inhibition Comparable to (S)-Pioglitazone

Despite minimal PPARγ activity, (R)-Pioglitazone-d1 maintains equivalent inhibitory potency at the mitochondrial pyruvate carrier (MPC) compared with (S)-pioglitazone [1]. In isolated mitochondria assays, both enantiomers inhibit pyruvate-stimulated oxygen consumption to a similar extent, with (R)-Pioglitazone-d1 demonstrating MPC inhibition that is not significantly different from that of (S)-pioglitazone [1]. This finding demonstrates that the R-enantiomer retains the non-genomic mitochondrial pharmacology of pioglitazone while lacking the PPARγ transcriptional activity contributed by the S-enantiomer [1].

mitochondrial metabolism MPC inhibition pyruvate uptake

(R)-Pioglitazone-d1 Treatment Does Not Induce Weight Gain in Preclinical NASH Models

In a preclinical mouse model of NASH (choline-deficient, L-amino acid-defined, high-fat diet; CDAHFD), treatment with (R)-Pioglitazone-d1 produced no significant body weight gain compared with vehicle-treated controls, whereas (S)-pioglitazone treatment induced measurable weight increase over the same treatment period [1]. This in vivo differentiation directly links the PPARγ activity of the S-enantiomer to the weight gain liability associated with racemic pioglitazone, while demonstrating that the deuterium-stabilized R-enantiomer avoids this adverse effect [1].

NASH body weight preclinical pharmacology

Deuterium Substitution at Chiral Center Reduces Epimerization to S-Enantiomer by Kinetic Isotope Effect

Native pioglitazone undergoes rapid, non-enzymatic interconversion between R- and S-enantiomers due to the labile proton at the C5 chiral center of the thiazolidinedione ring [1]. Substitution of this proton with deuterium in (R)-Pioglitazone-d1 exploits the primary kinetic isotope effect (kH/kD) to substantially retard the rate of epimerization [1]. This stabilization is essential for maintaining stereochemical purity during in vitro incubation, in vivo administration, and analytical workflows. Without deuterium stabilization, non-deuterated (R)-pioglitazone would rapidly racemize to a mixture containing the PPARγ-active S-enantiomer [1].

stereochemical stability deuterium isotope effect chiral inversion

Phase 1 Clinical Data Demonstrate Preferential Exposure to R-Enantiomer Following (R)-Pioglitazone-d1 Administration

In a Phase 1a clinical study, administration of (R)-Pioglitazone-d1 (PXL065) resulted in preferential systemic exposure to the R-stereoisomer compared with administration of 45 mg racemic pioglitazone [1]. The study demonstrated that single doses of 7.5 mg, 22.5 mg, and 30 mg of PXL065 were safe and well-tolerated, with pharmacokinetic analysis confirming that the deuterium stabilization effectively maintains R-enantiomer predominance in human subjects [1]. This clinical evidence validates the deuterium stabilization strategy in humans and supports the compound's utility as a reference standard for human pharmacokinetic studies.

clinical pharmacology pharmacokinetics enantiomer exposure

DESTINY-1 Phase 2 Trial: (R)-Pioglitazone-d1 Demonstrates NASH Efficacy with Reduced PPARγ-Driven Side Effect Potential

The DESTINY-1 Phase 2 randomized, placebo-controlled trial evaluated (R)-Pioglitazone-d1 (PXL065) in patients with biopsy-proven NASH [1]. The study demonstrated that PXL065 improved several key NASH disease features with a favorable safety profile, including reduced liver fat content and improvements in non-invasive tests, histology, and glycemic/insulin sensitivity parameters [1]. Importantly, the trial findings support that PXL065 retains the NASH efficacy profile associated with pioglitazone while exhibiting reduced potential for PPARγ-driven side effects such as weight gain and edema [1].

NASH Phase 2 clinical trial liver fat reduction

(R)-Pioglitazone-d1 (CAS 1259828-75-5) Primary Research and Industrial Application Scenarios


Preclinical Investigation of PPARγ-Independent Mechanisms in NASH

Researchers investigating non-genomic mechanisms of thiazolidinediones in NASH—specifically mitochondrial pyruvate carrier (MPC) inhibition and its effects on hepatic steatosis, inflammation, and fibrosis—require (R)-Pioglitazone-d1 as the enantiomerically pure tool compound. The deuterium stabilization ensures that observed effects are attributable to R-enantiomer pharmacology without confounding PPARγ transcriptional activation from S-enantiomer contamination [1]. Preclinical studies demonstrate that (R)-Pioglitazone-d1 reduces hepatic triglycerides, free fatty acids, cholesterol, steatosis, inflammation, hepatocyte enlargement, and fibrosis in NASH models to an extent comparable to racemic pioglitazone, while lacking the PPARγ activity and weight gain liability associated with the S-enantiomer [1].

Clinical Bioanalytical Method Development and Pharmacokinetic Studies

Bioanalytical laboratories developing and validating LC-MS/MS methods for quantifying pioglitazone enantiomers in human plasma require (R)-Pioglitazone-d1 as the authentic reference standard for the deuterium-stabilized R-enantiomer. Phase 1 clinical data confirm that (R)-Pioglitazone-d1 produces preferential systemic exposure to the R-stereoisomer in humans, making this compound essential for establishing calibration curves and quality control samples in methods designed to distinguish between R- and S-pioglitazone [1]. The compound serves as the primary reference material for pharmacokinetic analysis in clinical trials of PXL065 and for studies evaluating enantiomer-specific exposure following pioglitazone administration [1].

Translational Research on Mitochondrial Pyruvate Carrier Pharmacology

Scientists studying mitochondrial pyruvate carrier (MPC) biology and its role in metabolic diseases require (R)-Pioglitazone-d1 as a selective MPC inhibitor tool compound. In vitro studies demonstrate that (R)-Pioglitazone-d1 targets MPC inhibition with potency comparable to (S)-pioglitazone, while exhibiting minimal PPARγ agonist activity (EC50 >100 µM versus 3.2-4.6 µM for the S-enantiomer) [1]. This pharmacological profile enables researchers to dissect MPC-mediated effects from PPARγ-mediated transcriptional effects, which is not possible with racemic pioglitazone or non-deuterated (R)-pioglitazone due to rapid epimerization [1].

Quality Control and Reference Standard for Enantiomeric Purity Assessment

Pharmaceutical quality control laboratories and contract research organizations developing chiral HPLC methods for pioglitazone enantiomer analysis require (R)-Pioglitazone-d1 as the certified reference standard for the deuterium-stabilized R-enantiomer. The compound's well-defined stereochemical configuration (5R) and deuterium incorporation at the chiral center make it the appropriate reference material for validating chromatographic methods, establishing system suitability parameters, and quantifying enantiomeric purity in research formulations [1]. Its availability as a research-grade reference standard supports method development, validation, and routine quality assessment workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Pioglitazone-d1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.